

Application of WR99210 in CRISPR/Cas9 Gene Editing of Plasmodium falciparum

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Compound of Interest

Compound Name: WR99210

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, offering an unprecedented ability to manipulate the genomes of various organisms, including the malaria parasite *Plasmodium falciparum*. A critical component of successful gene editing is the selection of cells that have incorporated the desired genetic modifications. In the context of *P. falciparum*, the antifolate drug **WR99210** serves as a powerful and widely used selectable marker. **WR99210** selectively inhibits the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.^{[1][2]} By introducing a resistant version of this enzyme, typically the human DHFR (hDHFR), along with the CRISPR/Cas9 machinery, researchers can effectively select for successfully transfected parasites.^{[1][3]} This document provides detailed application notes and protocols for the use of **WR99210** in CRISPR/Cas9-mediated gene editing of *P. falciparum*.

Mechanism of Action and Selection Principle

WR99210 is a potent inhibitor of the *P. falciparum* dihydrofolate reductase (PfDHFR) enzyme.^{[1][4]} This enzyme is crucial for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids. Inhibition of PfDHFR leads to parasite death.

The selection strategy relies on the differential sensitivity of the parasite and human DHFR enzymes to **WR99210**. While **WR99210** is highly effective against PfDHFR, it has a significantly lower affinity for human DHFR (hDHFR).[1][2] Therefore, plasmids engineered to express hDHFR can confer resistance to **WR99210** in *P. falciparum*.

In a typical CRISPR/Cas9 experiment, a plasmid carrying the Cas9 nuclease, a single-guide RNA (sgRNA) targeting the gene of interest, a donor DNA template for homologous recombination, and the hDHFR gene as a selectable marker is introduced into the parasites.[3][5] Following transfection, the parasite culture is treated with **WR99210**. Only the parasites that have successfully taken up the plasmid and express hDHFR will survive, allowing for the enrichment and isolation of genetically modified parasites.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of **WR99210** in *P. falciparum* CRISPR/Cas9 experiments, compiled from various studies.

Table 1: **WR99210** Working Concentrations for Selection

P. falciparum Strain	WR99210 Concentration	Reference
3D7	2.5 nM	[6]
3D7	4 nM	[7]
3D7	5 nM	[8]
Dd2	5 nM	[8]
NF54	2.5 nM	[9]
General	1.5 nM (for wild-type PfDHFR)	[3]
General	2.5 nM	[3]

Table 2: Typical Timelines for **WR99210** Selection

Experimental Stage	Duration	Reference
Drug pressure application post-transfection	24 hours	[8][10]
Initial drug selection period	5-6 days	[3][9]
Appearance of resistant parasites	~20 days post-transfection	[11]
Time to obtain marker-free clones	~7 weeks post-transfection	[3]

Experimental Protocols

Protocol 1: General Workflow for CRISPR/Cas9 Gene Editing using WR99210 Selection

This protocol outlines the key steps for performing a CRISPR/Cas9 gene editing experiment in *P. falciparum* using a plasmid-based system with **WR99210** selection.

1. Plasmid Construction:

- Design and clone the specific sgRNA targeting the gene of interest into a Cas9-expressing plasmid. This plasmid should also contain the human dihydrofolate reductase (hDHFR) expression cassette for **WR99210** selection.[5]
- Construct a donor template plasmid containing the desired genetic modification (e.g., gene knockout, point mutation, or tag insertion) flanked by homology arms corresponding to the genomic locus targeted by the sgRNA. In some systems, the donor template is included in the same plasmid as Cas9 and the sgRNA.[3]

2. *P. falciparum* Culture and Transfection:

- Maintain *P. falciparum* cultures using standard in vitro cultivation methods.[8]
- Synchronize the parasite culture to the ring stage.[10]
- Prepare a mixture of the Cas9/sgRNA/hDHFR plasmid (50 µg) and the donor plasmid (50 µg) if using a two-plasmid system.[10]
- Transfect the plasmids into uninfected red blood cells (RBCs) via electroporation.[12] Other established transfection protocols are also compatible.[12]

- Add synchronized schizont-stage parasites to the transfected RBCs to allow for invasion.

3. **WR99210** Selection:

- Approximately 24 hours post-transfection, apply drug selection by adding **WR99210** to the culture medium at the desired concentration (e.g., 2.5 nM).[\[8\]](#)[\[10\]](#)
- If using a two-plasmid system with a second selectable marker (e.g., blasticidin S deaminase), add the corresponding drug simultaneously.[\[3\]](#)[\[10\]](#)
- Maintain continuous drug pressure for the first 6-7 days, monitoring parasitemia.[\[3\]](#) Parasitemia is expected to become undetectable during this period.[\[3\]](#)
- Continue to culture the parasites under **WR99210** selection until resistant parasites emerge, which can take approximately 20 days.[\[11\]](#)

4. Verification of Genetic Modification:

- Once a stable population of resistant parasites is established, isolate genomic DNA.
- Perform PCR analysis and Sanger sequencing to confirm the desired genetic modification at the target locus.

Protocol 2: Preparation of **WR99210** Stock Solution

It is crucial to use a reliable source of **WR99210**, as some commercial stocks may contain inactive regioisomers.[\[13\]](#)[\[14\]](#)

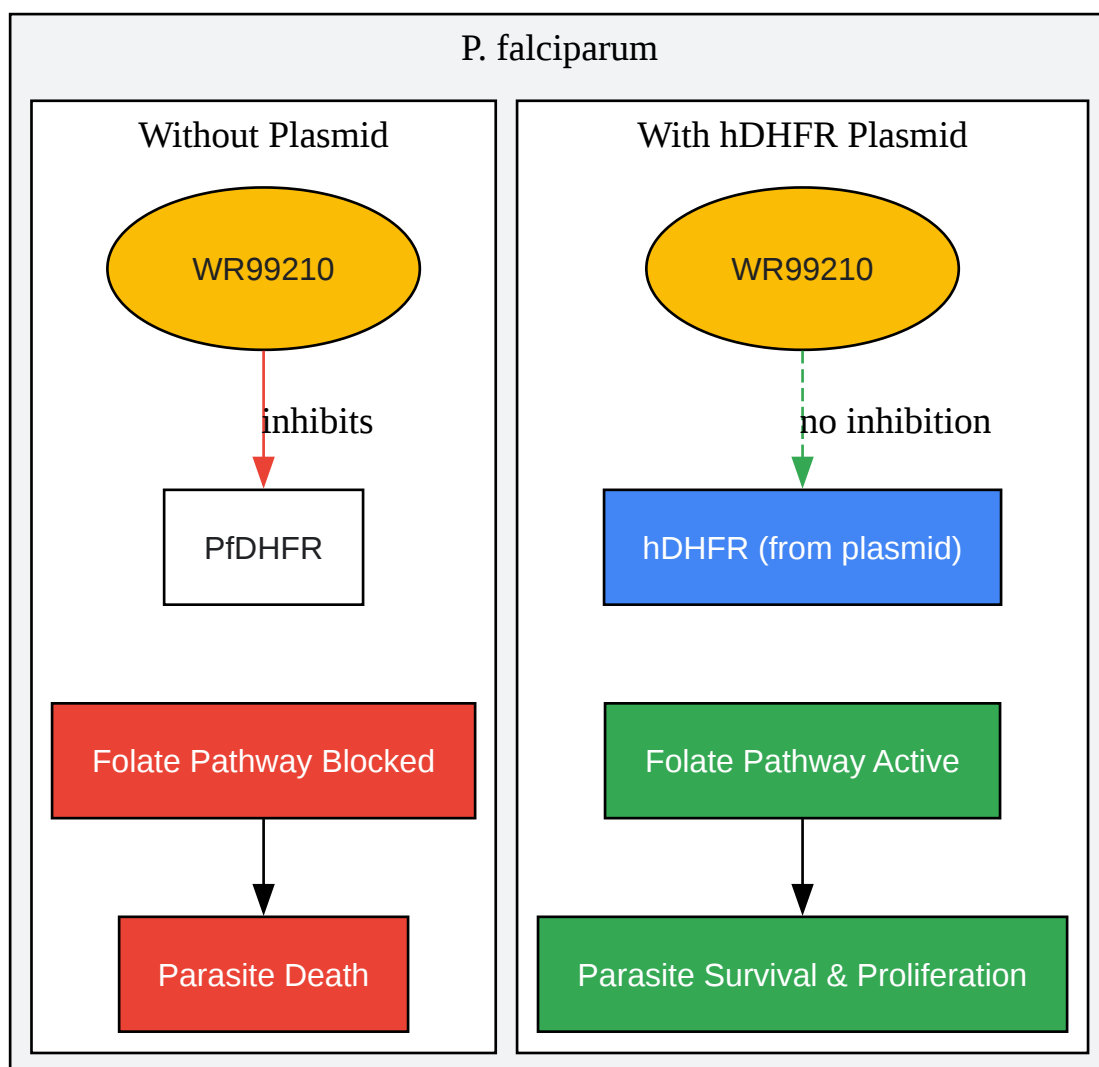
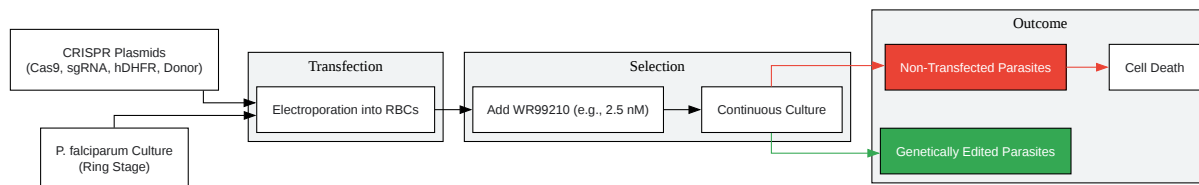
1. Reagent and Equipment:

- **WR99210** hydrochloride salt
- Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

2. Procedure:

- Prepare a 1 mM stock solution of **WR99210** in DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Visualizations



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